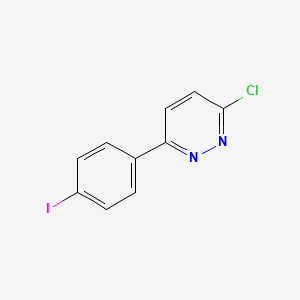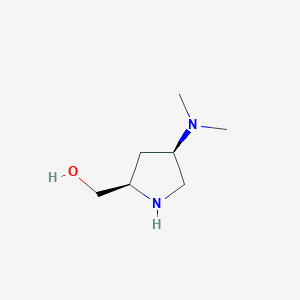
4-(4-Methoxycyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxycyclohexyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxycyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxycyclohexyl group. This reaction typically requires strong bases and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of lignin-based phenolic compounds. This process uses supported metal catalysts under specific reaction conditions, such as high temperature and pressure, to selectively produce cyclohexanol intermediates, which can then be further functionalized to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxycyclohexyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of this compound
Aplicaciones Científicas De Investigación
4-(4-Methoxycyclohexyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxycyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. It exhibits antioxidant properties by scavenging free radicals and inhibiting enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it may modulate lipid metabolism and energy expenditure, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
4-(4-Methoxycyclohexyl)phenol can be compared with other phenolic compounds, such as:
4-Methoxyphenol: Similar in structure but lacks the cyclohexyl ring, making it less sterically hindered.
2-Methoxyphenol:
3-Methoxyphenol: Has a methoxy group at the meta position relative to the hydroxyl group.
The uniqueness of this compound lies in its cyclohexyl substitution, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(4-methoxycyclohexyl)phenol |
InChI |
InChI=1S/C13H18O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-3,6-7,11,13-14H,4-5,8-9H2,1H3 |
Clave InChI |
UHLJMXYOTIJOJU-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(CC1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



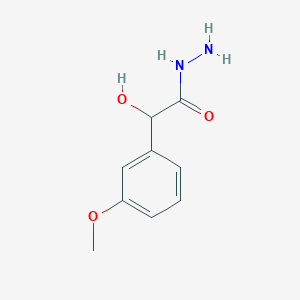
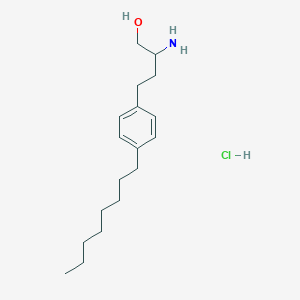

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
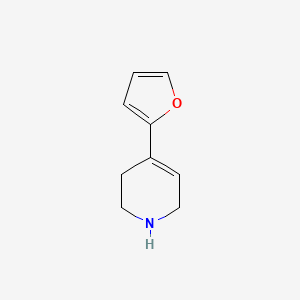
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
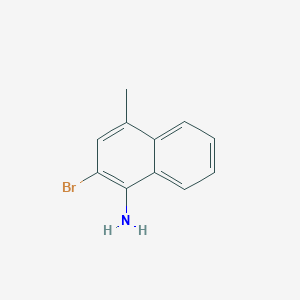
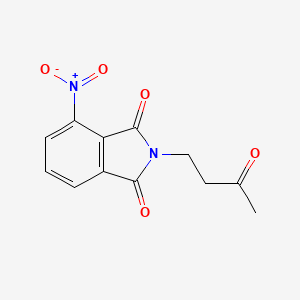
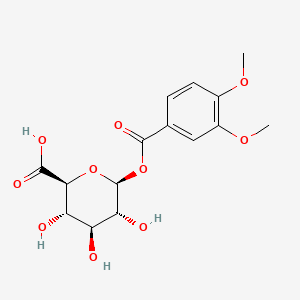
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
